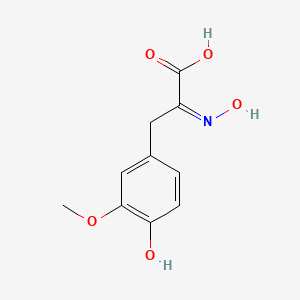

Pyruvic acid, oxime

Description

Properties

CAS No. |

5447-36-9 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

(2Z)-2-hydroxyimino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11NO5/c1-16-9-5-6(2-3-8(9)12)4-7(11-15)10(13)14/h2-3,5,12,15H,4H2,1H3,(H,13,14)/b11-7- |

InChI Key |

ORLNMIHKAMNRSW-XFFZJAGNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C/C(=N/O)/C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=NO)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvic acid, oxime can be synthesized through the reaction of pyruvic acid with hydroxylamine. The reaction typically involves the use of an acidic or basic catalyst to facilitate the formation of the oxime group. The general reaction is as follows:

CH3COCOOH+NH2OH→CH3C(NOH)COOH+H2O

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, such as the fermentation of glucose using specific strains of bacteria or yeast. These methods are preferred due to their higher yield and selectivity compared to traditional chemical synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including pyruvate and nitrite.

Substitution: this compound can participate in substitution reactions where the oxime group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and bleach.

Reduction: Reducing agents like lithium aluminium hydride are commonly used.

Major Products:

Oxidation: Pyruvate and nitrite.

Reduction: Primary amines.

Scientific Research Applications

Pyruvic acid oxime, also known as pyruvic oxime, is a chemical compound with diverse applications in scientific research, particularly in the fields of microbiology, biochemistry, and organic synthesis. Its role as an intermediate in heterotrophic nitrification, its use in oxime ligation, and its application in pharmaceutical synthesis highlight its versatility.

Scientific Research Applications

Microbiology and Heterotrophic Nitrification: Pyruvic oxime is a significant intermediate in heterotrophic nitrification, a process where microorganisms oxidize nitrogenous compounds .

- Heterotrophic Nitrification Process: Some bacteria and fungi exhibit nitrification activities, but the molecular mechanisms were not well understood . Pyruvic oxime dioxygenase (POD) is a key enzyme in heterotrophic nitrification that produces nitrite from ammonia using pyruvic oxime as an intermediate .

- Enzymatic Activity: Pyruvic oxime dioxygenase (POD) catalyzes the oxygenation of pyruvic oxime to produce pyruvate and nitrite . The enzyme, purified from Alcaligenes faecalis, has a molecular mass of 115 kDa and comprises three subunits of 40 kDa each . The enzyme contains three nonheme iron atoms per molecule and requires these iron atoms to be in the ferrous state for activity . During the reaction, one mole of oxygen is consumed to form one mole each of nitrite and pyruvate from one mole of pyruvic oxime .

- Nitrification Without Hydrolysis: Research indicates that the oxidation of pyruvic oxime to nitrite and does not involve initial hydrolysis . Studies with Alcaligenes have shown that pyruvic oxime is directly involved in ammonia oxidation, rather than its hydrolysis product, hydroxylamine () .

Bioconjugation: Oximes, including pyruvic oxime, are utilized in bioconjugation strategies due to their ability to form stable linkages with biomolecules .

- Oxime Ligation: Pyruvic acid-containing peptides can be synthesized to understand the mechanism of acido-catalyzed oxime ligation . Research has confirmed that the initial step of the oximation reaction is the limiting step for pyruvic acid-containing peptides because of the steric effect and the carbon angular strain of the ketone .

- Stability and Utility: Oxime linkages are small, which minimizes steric hindrance in bioconjugates . Oximes generally display higher stability than hydrazones, making them preferable in applications requiring hydrolytic stability .

Pharmaceutical Synthesis: Oximes are valuable intermediates in the synthesis of various pharmaceutical compounds .

- Hydrogenation of Oximes: Heterogeneous catalysts are used for the hydrogenation of oximes in pharmaceutical synthesis . For example, 5-methoxyindan-1,2-dione oxime can be reduced to the corresponding aminoindane via catalytic hydrogenation . Oxime pyrazole derivatives have been used in synthesizing danusertib, an Aurora kinase inhibitor with therapeutic potential against cancers .

- Synthesis of Aminoalcohols: Oxime hydrogenation, catalyzed by Raney Ni, has been applied to synthesize isosteviol-based 1,3-aminoalcohols, which have antibacterial, anticancer, and cardioprotective properties .

Environmental Science: Pyruvic acid, a related compound, is studied for its environmental chemistry at air-water interfaces . Although the search results do not directly discuss pyruvic oxime in this context, understanding the behavior of pyruvic acid can provide insights into the environmental fate and transformations of related oximes.

Case Studies and Research Findings

- Pyruvic Oxime Dioxygenase (POD) Characterization:

-

Nitrification and Metal Resistance:

- Cupriavidus pauculus strain UM1, an active heterotrophic nitrifier-denitrifier, was examined for its ability to produce nitrogen gas () and nitrous oxide () while heterotrophically nitrifying pyruvic oxime . The bacterium demonstrated resistance to copper () and nickel () and could metabolize phenol, suggesting its potential use as a bioremediation agent .

-

Oxime Ligation Kinetics:

- Research on C-terminally modified peptides containing pyruvic acid investigated the kinetics of oximation reactions using analytical HPLC . The study confirmed that the first step of the oximation reaction was the limiting step for pyruvic acid-containing peptides due to steric effects and carbon angular strain .

Mechanism of Action

The mechanism of action of pyruvic acid, oxime involves its conversion to pyruvate and nitrite through the catalytic action of pyruvic oxime dioxygenase. This enzyme facilitates the degradation of this compound, playing a crucial role in heterotrophic nitrification . Additionally, this compound can act as a biological fuel by being converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Pyruvic Acid, Oxime and Related Compounds

Key Observations:

- Reactivity Differences : this compound exhibits moderate reactivity in chemosensor assays (5-fold fluorescence enhancement), while α-KG shows the highest (7.6-fold). This is attributed to α-KG's additional carboxylic acid group enhancing probe binding .

- Functional Group Impact : The oxime group in this compound facilitates nucleophilic reactions (e.g., with *NH₂OH in alanine synthesis) , unlike pyruvic acid’s ketone group, which participates in glycolysis and angiogenesis .

This compound vs. Pyruvic Acid

This compound vs. α-KG and Glutaric Acid

Q & A

Q. What are the established methods for synthesizing pyruvic acid oxime, and how can purity be validated?

Pyruvic acid oxime is synthesized via the non-enzymatic reaction of pyruvate with hydroxylamine under weakly acidic conditions . For validation, spectroscopic analysis (e.g., UV-Vis at 215 nm) combined with high-performance liquid chromatography (HPLC) is recommended to confirm purity and quantify yield. Protein quantification via BCA assays and structural confirmation using NMR or mass spectrometry should follow .

Q. How is pyruvic acid oxime implicated in heterotrophic nitrification pathways?

Pyruvic acid oxime serves as a substrate for pyruvic oxime dioxygenase (POD), an Fe(II)-dependent enzyme that catalyzes its conversion to pyruvate and nitrite in bacteria like Alcaligenes faecalis. This reaction is critical in nitrogen cycling, linking organic nitrogen metabolism to nitrite production . Experimental validation involves recombinant POD expression, activity assays (measuring nitrite accumulation), and gene knockout studies to confirm pathway specificity .

Q. What analytical techniques are standard for quantifying pyruvic acid oxime in biological samples?

Non-targeted metabolomics (LC-MS) is used for broad metabolite profiling, while targeted quantification employs HPLC with UV detection at 215 nm. Calibration with sodium pyruvate standards and statistical validation (ANOVA, Tukey’s test) ensure reproducibility . For enzymatic studies, colorimetric nitrite assays (e.g., Griess reagent) track reaction progress .

Advanced Research Questions

Q. How do structural variations in pyruvic oxime dioxygenase (POD) across microbial taxa affect catalytic efficiency?

Q. What experimental strategies resolve contradictions in reported POD activity under varying environmental conditions?

Discrepancies in POD activity (e.g., pH or temperature sensitivity) may stem from assay conditions or microbial strain differences. Controlled experiments should standardize parameters (e.g., 30°C, pH 7.0), use purified enzymes, and include metal chelators to rule out interference. Cross-referencing with gene expression data (qRT-PCR) under induced nitrification conditions clarifies regulatory mechanisms .

Q. How can systems biology approaches elucidate the role of pyruvic acid oxime in metabolic networks?

Genome-scale metabolic modeling (GEMs) integrates transcriptomic and metabolomic data to map pyruvic acid oxime fluxes. For instance, coupling POD activity with denitrification pathways in Thiosphaera pantotropha reveals carbon-nitrogen coupling efficiencies. Use tools like COBRApy for simulation and validate predictions via <sup>13</sup>C isotopic tracing .

Q. What are the challenges in distinguishing enzymatic vs. non-enzymatic pyruvic oxime degradation in complex microbial communities?

Sterile controls with heat-inactivated enzymes and isotopic labeling (e.g., <sup>15</sup>N-hydroxylamine) differentiate abiotic vs. biotic degradation. Metagenomic profiling (POD gene abundance) and enzyme inhibitors (e.g., EDTA for Fe-dependent PODs) further isolate contributions .

Methodological Guidance

Q. Designing reproducible experiments with pyruvic acid oxime: What critical steps ensure data robustness?

- Synthesis: Follow Quastel et al. (1952) with rigorous pH control to minimize side reactions .

- Enzyme assays: Include negative controls (e.g., POD-deficient mutants) and triplicate measurements.

- Data reporting: Adhere to the Beilstein Journal’s guidelines: detail methods in main text or supplementary files, and provide raw spectra/kinetic curves .

How to formulate hypothesis-driven research questions on pyruvic acid oxime’s ecological roles?

Apply the FINER framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.